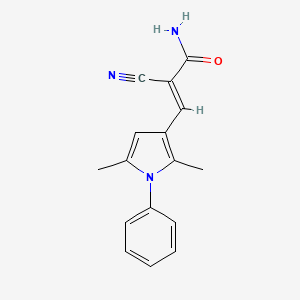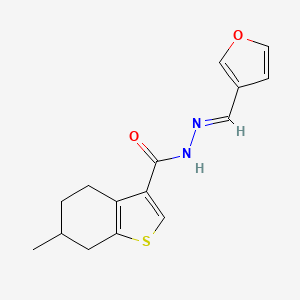![molecular formula C17H16N2O3S B5797953 methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MMB belongs to the class of thioamides, which are molecules that contain a sulfur atom bonded to a carbon atom and an amide group.
作用機序
The mechanism of action of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer cells, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in cancer cell death. In diabetes research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been reported to activate the AMP-activated protein kinase pathway, which plays a key role in regulating glucose and lipid metabolism. This leads to improved glucose tolerance and insulin sensitivity. In Alzheimer's disease research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been found to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
Biochemical and Physiological Effects:
methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects in the body. In cancer cells, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been reported to induce apoptosis, cell cycle arrest, and DNA damage. In diabetes research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been found to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
実験室実験の利点と制限
One advantage of using methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity and potency. methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to selectively target cancer cells and inhibit their growth and proliferation. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetes research. However, one limitation of using methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential toxicity. methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce DNA damage and cell death in cancer cells, which may also affect normal cells. Therefore, further studies are needed to determine the optimal dosage and safety profile of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate.
将来の方向性
There are several future directions for the research on methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. One direction is to investigate its potential use as a therapeutic agent in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly in cancer cells. This may lead to the development of more potent and selective methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate analogs. Additionally, future studies should focus on the optimization of the synthesis method and the determination of the optimal dosage and safety profile of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate.
合成法
The synthesis of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 2-aminobenzoic acid with 2-methylbenzoyl chloride and thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. The purity of the compound is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
Methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been reported to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been found to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
特性
IUPAC Name |
methyl 2-[(2-methylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-7-3-4-8-12(11)15(20)19-17(23)18-14-10-6-5-9-13(14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXOVTZWKDQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methyl-benzoyl)-thioureido]-benzoic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
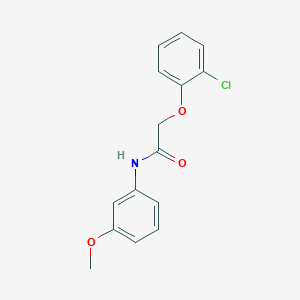
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
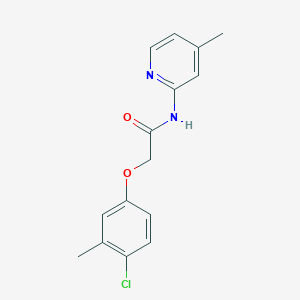
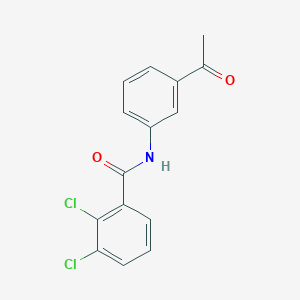
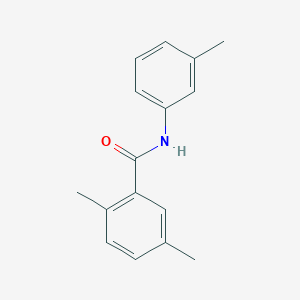
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)

